1-(2-Chloro-6-(difluoromethyl)phenyl)propan-2-one
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Overview
Description
1-(2-Chloro-6-(difluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H9ClF2O. This compound is characterized by the presence of a chloro group and a difluoromethyl group attached to a phenyl ring, along with a propan-2-one moiety. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-6-(difluoromethyl)phenyl)propan-2-one typically involves the reaction of 2-chloro-6-(difluoromethyl)benzene with propan-2-one under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and may require solvents like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-6-(difluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield substituted phenylpropanones.
- Oxidation reactions produce carboxylic acids or ketones.
- Reduction reactions result in alcohols or alkanes .
Scientific Research Applications
1-(2-Chloro-6-(difluoromethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-(difluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloro and difluoromethyl groups enhance its reactivity, allowing it to participate in various biochemical pathways. The compound can inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .
Comparison with Similar Compounds
- 1-(2-(Chloromethyl)-6-(difluoromethyl)phenyl)propan-2-one
- 1-Chloro-1-(2-(difluoromethyl)-6-(methylthio)phenyl)propan-2-one
Comparison: 1-(2-Chloro-6-(difluoromethyl)phenyl)propan-2-one is unique due to the presence of both chloro and difluoromethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications .
Properties
Molecular Formula |
C10H9ClF2O |
---|---|
Molecular Weight |
218.63 g/mol |
IUPAC Name |
1-[2-chloro-6-(difluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H9ClF2O/c1-6(14)5-8-7(10(12)13)3-2-4-9(8)11/h2-4,10H,5H2,1H3 |
InChI Key |
BTWUMSSGYOBRBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC=C1Cl)C(F)F |
Origin of Product |
United States |
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